Methocarbamol

Catalog No.
S535126
CAS No.
532-03-6
M.F
C11H15NO5
M. Wt
241.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methocarbamol

CAS Number

532-03-6

Product Name

Methocarbamol

IUPAC Name

[2-hydroxy-3-(2-methoxyphenoxy)propyl] carbamate

Molecular Formula

C11H15NO5

Molecular Weight

241.24 g/mol

InChI

InChI=1S/C11H15NO5/c1-15-9-4-2-3-5-10(9)16-6-8(13)7-17-11(12)14/h2-5,8,13H,6-7H2,1H3,(H2,12,14)

InChI Key

GNXFOGHNGIVQEH-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1OCC(COC(=O)N)O

Solubility

29.9 [ug/mL] (The mean of the results at pH 7.4)
2.5g/100mL
Sol in alcohol, propylene glycol
In water, 7.20X10+3 mg/L at 25 °C
4.21e+00 g/L

Synonyms

Methocarbamol; Robaxin; Lumirelax; Metocarbamolo; Metocarbamol; Schwarz Brand of Methocarbamol; Shire Brand of Methocarbamol; Whitehall Robins Brand of Methocarbamol; Whitehall-Robins Brand of Methocarbamol;

Canonical SMILES

COC1=CC=CC=C1OCC(COC(=O)N)O

Description

The exact mass of the compound Methocarbamol is 241.09502 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.5g/100mlsol in alcohol, propylene glycolin water, 7.20x10+3 mg/l at 25 °c4.21e+00 g/l29.9 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757112. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Carbamates - Phenylcarbamates. It belongs to the ontological category of secondary alcohol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action: A Mystery Still Unfolding

Methocarbamol's exact mechanism of action in relaxing muscles remains unclear despite its long history of use. While classified as a centrally acting muscle relaxant, its impact on the central nervous system is not fully understood. Some research suggests it might interfere with the transmission of nerve impulses involved in the muscle spasm reflex []. However, further investigation is needed to solidify this theory.

Methocarbamol is a centrally acting skeletal muscle relaxant primarily used to alleviate discomfort associated with acute muscle spasms and musculoskeletal conditions. It was approved by the Food and Drug Administration on July 16, 1957. The chemical formula for Methocarbamol is C11H15NO5C_{11}H_{15}NO_{5}, and its molecular weight is approximately 241.24 g/mol. The compound is known for its sedative properties, which are believed to be linked to its effects on the central nervous system rather than direct action on skeletal muscles .

Methocarbamol is generally well-tolerated, but drowsiness, dizziness, and nausea are common side effects []. In rare cases, more serious side effects like seizures or allergic reactions can occur []. It is essential to consult a doctor before taking methocarbamol, especially for individuals with certain medical conditions or taking other medications, as interactions can arise [].

Toxicity:

  • LD50 (oral, rat): 10,700 mg/kg (LD50 refers to the dose at which 50% of a test population dies)

Safety Precautions:

  • Methocarbamol can impair coordination and judgment, so it's advisable to avoid driving or operating machinery while taking it [].
  • Alcohol consumption should be limited or avoided altogether when using methocarbamol due to potential interactions that can worsen side effects [].

Methocarbamol undergoes various metabolic transformations in the liver, primarily through demethylation and hydroxylation. The major metabolites include:

  • 3-(2-hydroxyphenoxy)-1,2-propanediol-1-carbamate
  • 3-(4-hydroxy-2-methoxyphenoxy)-1,2-propanediol-1-carbamate

These metabolites are conjugated via glucuronidation or sulfation before being excreted, predominantly in urine .

Methocarbamol can be synthesized through several methods, typically involving the reaction of guaifenesin with carbamate derivatives. The synthesis includes:

  • Starting Material: Guaifenesin (a common expectorant).
  • Reagents: Various carbamate-forming agents.
  • Conditions: Controlled temperature and pH to facilitate the formation of the carbamate bond.

The process typically involves hydroxylation and demethylation steps, leading to the final product .

Methocarbamol is primarily indicated for:

  • Muscle Relaxation: Used in conjunction with rest and physical therapy for conditions such as strains and sprains.
  • Pain Relief: Alleviates discomfort from musculoskeletal injuries.
  • Adjunct Therapy: Sometimes prescribed alongside other medications for enhanced therapeutic effects .

Methocarbamol has been noted to interact with several other drugs, which can enhance its sedative effects or lead to adverse reactions:

  • CNS Depressants: Concurrent use with benzodiazepines or alcohol may increase the risk of respiratory depression and sedation.
  • Anticholinesterase Agents: It may inhibit the effects of medications like pyridostigmine bromide in patients with myasthenia gravis.
  • Laboratory Tests: Methocarbamol can interfere with certain laboratory tests, causing color changes that may affect diagnostic accuracy .

Methocarbamol shares similarities with other skeletal muscle relaxants but possesses unique characteristics that differentiate it from them. Below is a comparison with similar compounds:

Compound NameMechanism of ActionCommon UsesUnique Features
BaclofenGABA-B receptor agonistMuscle spasticityPrimarily used for spastic conditions
CarisoprodolCNS depressantMuscle pain reliefMetabolized to meprobamate
CyclobenzaprineAnticholinergic effectsAcute muscle spasmsShorter duration of action
TizanidineAlpha-2 adrenergic agonistMuscle spasticityDifferent receptor target

Methocarbamol's unique aspect lies in its relatively broad spectrum of action without direct muscle fiber impact, making it distinct among muscle relaxants .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

Crystals from benzene

XLogP3

0.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

241.09502258 g/mol

Monoisotopic Mass

241.09502258 g/mol

Heavy Atom Count

17

LogP

0.61
0.61 (LogP)
log Kow = 0.61
0.1

Appearance

Solid powder

Melting Point

92-94 °C
93 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

125OD7737X

GHS Hazard Statements

Aggregated GHS information provided by 105 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (90.48%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H334 (90.48%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Methocarbamol tablets and intramuscular injections are indicated in the United States as an adjunct to rest, physical therapy, and other measures for the relief of discomforts associated with acute, painful musculoskeletal conditions. Oral methocarbamol in America may be given up to 1500mg 4 times daily for 2-3 days. In Canada, methocarbamol containing oral formulations are sold over the counter for pain associated with muscle spasm. However, if these combination formulations include codeine, they are prescription only.
FDA Label

Livertox Summary

Methocarbamol is a commonly used, centrally acting muscle relaxant and has not been linked to instances of liver injury.

Drug Classes

Autonomic Agents: Muscle Relaxants, Central

Therapeutic Uses

Muscle Relaxants, Central
Skeletal muscle relaxants are indicated as adjunts to other measures, such as rest and physical therapy, for the relief of muscle spasm associated with acute, painful musculoskeletal conditions. /Included in US product label/
Methcarbamol is also FDA-approved for control of the neuromuscular manifestations of tetanus. However it has largely been replaced in the treatment of tetanus by diazepam, or, in severe cases a neuromuscular blocking agent such as pancuronium. Such therapy is used as an adjunct to other measures, such as debridement, tetanus antitoxin, penicillin, tracheotomy, fluid and electrolyte replacement, and supportive treatment.
VET: In dogs, cats, and horses, methocarbamol is indicated as adjunct therapy of acute inflammatory and traumatic conditions of skeletal muscle and to reduce muscle spasms.
For more Therapeutic Uses (Complete) data for METHOCARBAMOL (6 total), please visit the HSDB record page.

Pharmacology

Methacarbamol is a skeletal muscle relaxant with an unknown mechanism of action.[A178426] Methacarbamol has been shown to block spinal polysynaptic reflexes, decrease nerve transmission in spinal and supraspinal polysynaptic pathways, and prolong the refractory period of muscle cells.[A178426,A178411] Methocarbamol does not act as a local anesthetic upon injection.[A178411] In animal studies, methocarbamol also prevents convulsions after electric shock.[A178426]
Methocarbamol is a carbamate with centrally acting muscle relaxant properties. Though the exact mechanism of action of methocarbamol was not established, it's postulated to be via a mechanism similar of carbamate, inhibition of acetylcholinesterase at synapses in the autonomic nervous system, neuromuscular junction, and central nervous system. Methocarbamol has no direct effect on the contractile mechanism of striated muscle, the motor end plate or the nerve fiber.

MeSH Pharmacological Classification

Muscle Relaxants, Central

ATC Code

M - Musculo-skeletal system
M03 - Muscle relaxants
M03B - Muscle relaxants, centrally acting agents
M03BA - Carbamic acid esters
M03BA03 - Methocarbamol

Mechanism of Action

The mechanism of action of methocarbamol is thought to be dependant on its central nervous system depressant activity. This action may be mediated through blocking spinal polysynaptic reflexes, decreasing nerve transmission in spinal and supraspinal polysynaptic pathways, and prolonging the refractory period of muscle cells. Methocarbamol has been found to have no effect on contraction of muscle fibres, motor end plates, or nerve fibres.
Precise mechanism of action has not been determined. These agents act in the central nervous system (CNS) rather than directly on skeletal muscle. Several of these medications have been shown to depress polysynaptic reflexes preferentially. The muscle relaxant effects of most of these agents may be related to their CNS depressant (sedative) effects. /Skeletal Muscle Relaxants/

Vapor Pressure

3.41X10-7 mm Hg at 25 °C (est)

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

532-03-6

Absorption Distribution and Excretion

The time to maximum concentration is 1.1 hours for both healthy patients and those on hemodialysis. The maximum plasma concentration is 21.3mg/L for healthy patients and 28.7mg/L in hemodialysis patients. The area under the curve for healthy patients is 52.5mg/L\*hr and 87.1mg/L*hr in hemodialysis patients. AUC% based on terminal elimination half life is 2% for healthy patients and 4% for hemodialysis patients. Older studies report maximum plasma concentrations in 0.5 hours.
In humans the majority of the dose is eliminated in the urine. In dogs, 88.85% of the dose is eliminated in urine and 2.14% in the feces. In rats, 84.5-92.5% of the dose is eliminated in the urine and 0-13.3% is eliminated in the feces.
Volume of distribution data in humans is scarce. In horses, the volume of distribution is 515-942mL/kg at steady state or 724-1130mL/kg.
0.2-0.8L/h/kg.
Methocarbamol is rapidly and almost completely absorbed from the GI tract. Blood or serum concentrations of methocarbamol required for sedative, skeletal muscle relaxant, or toxic effects are not known.
Following oral administration of a single dose of methocarbamol, peak blood or serum concentrations of the drug appear to be attained in approximately 1-2 hours; the onset of action is usually within 30 minutes. Data from an unpublished study indicate that peak blood concentrations (measured as total carbamates and expressed in terms of methocarbamol) average 16.5 mcg/mL following a single 2-g oral dose, while data from a published study (using an assay relatively specific for methocarbamol) indicate that peak serum concentrations average 29.8 mcg/mL following the same dose. Data from the unpublished study also indicate that after IV administration of 1 g of methocarbamol at a rate of 300 mg/minute, blood concentrations of 19 mcg/mL are attained immediately and that the onset of action is almost immediate.
In dogs, methocarbamol is widely distributed, with highest concentrations attained in the kidney and liver; lower concentrations are attained in the lungs, brain, and spleen, and low concentrations are attained in heart and skeletal muscle.
The drug and/or its metabolites cross the placenta in dogs. It is not known if methocarbamol is distributed into milk in humans.
For more Absorption, Distribution and Excretion (Complete) data for METHOCARBAMOL (8 total), please visit the HSDB record page.

Metabolism Metabolites

Methocarbamol is metabolized in the liver by demethylation to 3-(2-hydroxyphenoxy)-1,2-propanediol-1-carbamate or hydroxylation to 3-(4-hydroxy-2-methoxyphenoxy)-1,2-propanediol-1-carbamate. Methocarbamol and its metabolites are conjugated through glucuronidation or sulfation.
Methocarbamol is extensively metabolized, presumably in the liver, by dealkylation and hydroxylation.
Based on limited data, about 10-15% of a single oral dose is excreted in urine as unchanged drug, about 40-50% as the glucuronide and sulfate conjugates of 3-(2-hydroxyphenoxy)-1,2-propanediol-1-carbamate and 3-(4-hydroxy-2-methoxyphenoxy)-1,2-propanediol-1-carbamate, and the remainder as unidentified metabolites.
In dogs, rats and in man, methocarbamol gave p-hydroxymethocarbamol and o-demethylation product. All three substances were excreted in urine as glucuronic acid and ester sulfate conjugates.
Permethylation and g.l.c.-mass spectrometric analysis of bile from an isolated rat liver perfusion to which methocarmol was added showed seven components not present in control bile: methocarbamol, glucuronides of methocarbamol and desmethyl-methocarbamol, and four glucuronides of hydroxylated methocarbamol metabolites. 2. An interesting rearrangement of a methyl group has been found in the mass spectrum of 3-(2-methoxyphenyloxy)-1,2-dimethoxypropane, the permethylation product from methocarbamol.

Wikipedia

Methocarbamol
2-Iodoxybenzoic_acid

Drug Warnings

The most frequent adverse effects of methocarbamol are drowsiness, dizziness, and lightheadedness. Blurred vision, headache, fever, and nausea may occur after oral, IM, or IV administration of the drug. Anorexia has been reported after oral administration. Adynamic ileus occurred in one patient who received a total of 10 g of methocarbamol orally. Metallic taste, GI upset, nystagmus, diplopia, flushing, vertigo, mild muscular incoordination, syncope, hypotension, and bradycardia have occurred in patients receiving the drug IM or IV.
Allergic reactions such as urticaria, pruritus, rash, skin eruptions, and conjunctivitis with nasal congestion may occur in patients receiving methocarbamol. Anaphylactic reactions have occurred following IM or IV administration of the drug. Although most patients with methocarbamol-induced syncope recover with supportive treatment, epinephrine, corticosteroids, and/or antihistamines have been used to increase the rate of recovery in some of these patients.
When methocarbamol is administered IV, thrombophlebitis, sloughing, and pain at the injection site may result from extravasation. IM injection of the drug may also cause local irritation. IV injection of methocarbamol may cause a small amount of hemolysis and increased hemoglobin and red blood cells in the urine. Leukopenia may occur rarely.
Parenteral dosage forms should be used with caution in patients with epilepsy.
For more Drug Warnings (Complete) data for METHOCARBAMOL (14 total), please visit the HSDB record page.

Biological Half Life

The elimination half life is 1.14 hours in healthy subjects and 1.24 hours in subjects with renal insufficiency. Older studies report half lives of 1.6-2.15 hours.
Methocarbamol has a serum half-life of 0.9-1.8 hours.
... Pharmacokinetics of methocarbamol were studied in eight healthy, adult horses after intravenous (iv) and oral administration of large dosages. ... Plasma methocarbamol concentration declined very rapidly during the initial or rapid disposition phase after iv administration; the terminal elimination half-life ranged from 59 to 90 mins. ...
/Investigators/ determined plasma methocarbamol concentrations over 24 hr following a 1.5 g methocarbamol dose (off-dialysis day) to 8 chronic hemodialysis patients and compared these results to those from 17 healthy male volunteers. The harmonic mean elimination half-life was similar between the two groups, 1.24 and 1.14 hr, respectively. ...

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Prepn from 3-(o-methoxyphenoxy)-2-hydroxypropyl chlorocarbonate: Murphey, US patent 2,770,649 (1956 to AH Robins).
Production: guaifenesin and phosgene and ammonia (phosgenation/dehydrochlorination)
Prepared by reaction of 3-(2-methoxyphenoxy)-1,2-propanediol with phosgene and ammonium hydroxide.

General Manufacturing Information

1,2-Propanediol, 3-(2-methoxyphenoxy)-, 1-carbamate: ACTIVE

Analytic Laboratory Methods

THIN LAYER CHROMATOGRAPHY; DAVIS, TW MCCONNELL, J CHROMATOGR 29, 286 (1967).
LIQUID CHROMATOGRAPHY FOR DETERMINATION IN PHARMACEUTICAL PREPARATIONS.
Analyte: methocarbamol; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: methocarbamol; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards
For more Analytic Laboratory Methods (Complete) data for METHOCARBAMOL (7 total), please visit the HSDB record page.

Clinical Laboratory Methods

Analyte: methocarbamol; matrix: blood (plasma); procedure: high-performance liquid chromatography with ultraviolet detection at 272 nm
Analyte: methocarbamol; matrix: blood (serum), urine; procedure: high-performance liquid chromatography with ultraviolet detection at 280 nm and atmospheric pressure ionization-mass spectrometric confirmation; limit of detection: 200 ng/mL (serum); 700 ng/mL (urine)
Analyte: methocarbamol; matrix: blood (whole, plasma); procedure: high-performance liquid chromatography with ultraviolet detection at 223 nm; limit of detection: <120 ng/mL
Analyte: methocarbamol; matrix: blood (serum), urine; procedure: high-performance liquid chromatography with ultraviolet detection at 280 nm; limit of detection: 10 ng/mL

Storage Conditions

Methocarbamol tablets should be stored in tight containers at a temperature less than 40 °C, preferably between 15-30 °C. methocarbamol injection should be stored at 15-30 °C; freezing of the injection should be avoided.
IV infusion solutions prepared from methocarbamol injection should not be refrigerated since precipitation and haze formation may occur. At 4 °C, precipitation and haze occur at methocarbamol concentrations of about 15 mg/mL or higher when the drug is diluted in 5% dextrose, 5% dextrose and 0.45% sodium chloride, or 0.9% sodium chloride injection and also occasionally occur at lower concentrations.

Interactions

Additive CNS depression may occur when methocarbamol is administered concomitantly with other CNS depressants, including alcohol. If methocarbamol is used concomitantly with other depressant drugs, caution should be used to avoid overdosage.
A case is presented of a fatal drug interaction caused by ingestion of methocarbamol (Robaxin) and ethanol. ... Therapeutic concentrations of methocarbamol are reported to be 24 to 41 ug/mL. Biological fluids were screened for ethanol ... and quantitated by gas-liquid chromatography (GLC). Determination of methocarbamol concentrations in biological tissue homogenates and fluids were obtained by colorimetric analysis of diazotized methocarbamol. Blood ethanol concentration was 135 mg/dL (0.135% w/v) and urine ethanol was 249 mg/dL (0.249% w/v). Methocarbamol concentrations were: blood, 257 ug/mL; bile, 927 ug/L; urine, 255 ug/L; gastric, 3.7 g; liver, 459 ug/g; and kidney, 83 ug/g. The combination of ethanol and carbamates is contraindicated since acute alcohol intoxication combined with carbamate usage can lead to combined central nervous system depression as a result of the interactive sedative-hypnotic properties of the compound
.../Methocarbamol/ is capable of inducing hepatic microsomal enzymes that metabolize warfarin in animals.
Imipramine enhances CNS effect of.../methocarbamol/ in animals...
Methocarbamol may inhibit the effects of pyridostigmine bromide. Use with caution in patients with myasthenia gravis receiving anticholinesterase agents.

Stability Shelf Life

Methocarbamol solutions containing 4 mg/mL in sterile water for injection or 5% dextrose or 0.9% sodium chloride injection are stable for 6 days at room temperature. Because formation of haze in diluted solutions of methocarbamol may be unpredictable, all diluted solutions of the drug should be inspected visually for presence of a haze prior to administration regardless of storage conditions. Because compatibility of methocarbamol injection with other drugs may depend on several factors (e.g., the concentration of the drugs, specific diluents used, resulting pH, temperature), specialized references should be consulted for specific compatibility information.

Dates

Modify: 2023-08-15

A New Application of PARAFAC Model to UPLC Dataset for the Quantitative Resolution of a Tri-Component Drug Mixture

Remziye Güzel, Zehra Ceren Ertekin, Erdal Dinç
PMID: 33454729   DOI: 10.1093/chromsci/bmaa119

Abstract

In the presented work, a three-way analysis of ultra-performance liquid chromatography-photodiode array (UPLC-PDA) dataset was performed by parallel factor analysis (PARAFAC) for quantitatively resolving a ternary mixture containing paracetamol and methocarbamol with indapamide selected as an internal standard in their co-eluted chromatographic conditions. Paracetamol and methocarbamol were quantified in the working range between 3-24 and 5-50 μg/mL by applying PARAFAC decomposition to UPLC-PDA data array obtained under unresolved chromatographic peak conditions. To compare the experimental results provided by co-eluted UPLC-PARAFAC method, an ordinary UPLC method was developed ensuring proper separation of the peaks. The performance of both PARAFAC and ordinary UPLC methods were assessed by quantifying independent test samples, intra- and inter-day samples and spiked samples of pharmaceutical preparations. Then, both methods were applied for quantitative estimation of the related drugs in a commercial pharmaceutical preparation. In this study, PARAFAC method was proved to be a very powerful alternative for the quality control of pharmaceutical preparations containing paracetamol and methocarbamol even in their co-eluted chromatograms with high precision and accuracy in a short chromatographic runtime of 1.2 min.


Development and Validation of a Stability-Indicating High-Performance Liquid Chromatographic Method for the Quantification of Methocarbamol and Its Impurities in Pharmaceutical Dosage Forms

Shivani Kalokhe, Santaji Nalwade, Pallavi Patil, Poonam Raskar
PMID: 33395699   DOI: 10.1093/chromsci/bmaa125

Abstract

A novel, delicate, stability-indicating, gradient, reversed-phase high-performance liquid chromatographic method has been established for the quantitative estimation of methocarbamol (MTC) and its impurities present in a pharmaceutical oral suspension. XBridge C18, 5 μm, 250 mm × 4.6 mm column was used to accomplish chromatographic separation with a buffered mobile phase consisting of a mixture of 0.01 M of sodium dihydrogen phosphate (pH 7.0 buffer) and methanol in the ratio of 95:05 (v/v), respectively, were used as solvent A and a mixture of methanol and Milli-Q water in the ratio 90:10 (v/v), respectively, was used as solvent B. Analysis was carried out at 0.8 mL/min flow rate and the detection wavelength at 225 nm. The compartment temperature of the column is put at 25°C. The resolution of MTC and its four impurities has been attained >2.0 for all pairs of compounds. Significant degradation of MTC was photolytic, thermal and oxidative stress conditions. Validation of the developed method was performed as stated by the International Conference on Harmonization guidelines with regard to all validation parameters like specificity, accuracy, linearity, precision, limit of detection, limit of quantitation and robustness.


Efficacy of Methocarbamol for Acute Pain Management in Young Adults With Traumatic Rib Fractures

Lindsay P Deloney, Melanie Smith Condeni, Cassandra Carter, Alicia Privette, Stuart Leon, Evert A Eriksson
PMID: 33045839   DOI: 10.1177/1060028020964796

Abstract

Rib fractures account for more than one-third of blunt thoracic injuries and are associated with serious complications. Use of nonopioid adjunctive agents such as methocarbamol for pain control has increased considerably.
This study aimed to assess the impact of methocarbamol addition to the pain control regimen on daily opioid requirements for young adults with rib fractures.
This observational, retrospective study included patients aged 18 to 39 years with 3 or more rib fractures who were admitted to a level 1 trauma center between July 2014 and July 2018. Patients were dichotomized based on admission before and after methocarbamol addition to the institutional rib fracture protocol. The primary outcome was to determine the impact of methocarbamol on daily opioid requirements. Secondary outcomes included hospital length of stay (LOS) and diagnosis of pneumonia.
A total of 50 patients were included, with 22 and 28 patients in the preprotocol and postprotocol groups, respectively. All patients in the latter group received methocarbamol, whereas no patient in the preprotocol group received methocarbamol. Cumulative opioid exposure was significantly less for patients admitted after methocarbamol addition to the protocol (219 vs 337 mg oral morphine equivalents;
= 0.01), and hospital LOS was also decreased (4 vs 3 days;
= 0.03). No significant differences in the incidence of pneumonia or adverse effects were observed.
This is the first study to evaluate the impact of methocarbamol on reducing opioid requirements. Given the risks associated with opioids, use of methocarbamol as an analgesia-optimizing, opioid-sparing multimodal agent may be reasonable.


Methocarbamol blocks muscular Na

Yaxin Zhang, Philipp Otto, Lu Qin, Nane Eiber, Said Hashemolhosseini, Stephan Kröger, Heinrich Brinkmeier
PMID: 33043468   DOI: 10.1002/mus.27087

Abstract

The muscle relaxant methocarbamol is widely used for the treatment of muscle spasms and pain syndromes. To elucidate molecular mechanisms of its action, we studied its influence on neuromuscular transmission, on isometric muscle force, and on voltage-gated Na
channels.
Neuromuscular transmission was investigated in murine diaphragm-phrenic nerve preparations and muscle force studied on mouse soleus muscles. Na
1.4 channels and Na
1.7 channels were functionally expressed in eukaryotic cell lines.
Methocarbamol, at 2 mM, decreased the decay of endplate currents, slowed the decay of endplate potentials and reduced tetanic force of soleus muscles. The drug reversibly inhibited current flow through muscular Na
1.4 channels, while neuronal Na
1.7 channels were unaffected.
The study provides evidence for peripheral actions of methocarbamol on skeletal muscle. Muscular Na
channels are a molecular target of methocarbamol. Since Na
1.7 currents were unaffected, methocarbamol is unlikely to exert its analgesic effect by directly blocking Na
1.7 channels.


Randomized-controlled trial of methocarbamol as a novel treatment for muscle cramps in cirrhotic patients

Sherief Abd-Elsalam, Mona Arafa, Mahmoud Elkadeem, Asem Elfert, Shaimaa Soliman, Walaa Elkhalawany, Rehab Badawi
PMID: 30444744   DOI: 10.1097/MEG.0000000000001310

Abstract

Muscle cramps occur in 29-88% of patients with liver cirrhosis. They adversely affect quality of life. This study aimed to evaluate the efficacy and safety of methocarbamol as a novel therapy in controlling muscle cramps in cirrhotic patients.
This study was carried on 100 patients with liver cirrhosis in addition to chronic hepatitis C who presented with frequent muscle cramps (≥three cramps per week). Half of these patients received methocarbamol and the other half received placebo. This was done through equal randomization. Questionnaires on muscle cramp were answered. Patients were evaluated before, after 1 month of treatment, and 2 weeks after washout of treatment in terms of severity, duration, and frequency of cramps. Liver, renal functions, and electrolytes were analyzed. Also, any side effect was detected.
Patients who were treated with methocarbamol showed a significant decrease in the frequency and duration of cramps. Also, the pain score improved significantly. However, no significant changes were observed in the placebo group. Few side effects of methocarbamol were recorded, including dry mouth and drowsiness.
Methocarbamol seems to be a promising safe and well-tolerated medication, and plays a role in the treatment of muscle cramps in patients with liver cirrhosis.


Simultaneous determination of methocarbamol and aspirin in presence of their pharmacopeial-related substances in combined tablets using novel HPLC-DAD method

Fawzi A El-Yazbi, Omayma A Amin, Eman I El-Kimary, Essam F Khamis, Sameh E Younis
PMID: 30307339   DOI: 10.1080/03639045.2018.1535603

Abstract

Objective and Significance: Methocarbamol (MET) and aspirin (ASP) are widely used as a muscle relaxant combination. The USP reports guaifenesin (GUA) and salicylic acid (SAL) as related substances and hydrolytic products of MET and ASP, respectively. This work aimed at developing and validating a simple and sensitive RP-HPLC method for the determination of both drugs as well as their related substances (at their pharmacopeial limits) in their bulk powders, laboratory prepared mixtures, and MET-ASP combined tablets. Methods and Results: Chromatographic separation was achieved in less than 9 min with the required resolution, peak symmetry, and accuracy on C
column using isocratic elution system of diluted acetic acid (pH 3.2): acetonitrile at the ratio of 79: 21, v/v, at a flow rate of 1 mL/min. Detection was achieved with photodiode array at 233 nm for MET, GUA, and SAL and at 273 nm for ASP. The developed method has been validated as per ICH guidelines and the calibration plots were linear over the concentration ranges of 2-150, 0.4-30, 25-450, and 0.2-27 μg/mL for MET, GUA, ASP, and SAL, respectively. Conclusion: The optimized method proved to be specific, robust and precise for the quality control of the studied drugs in pharmaceutical preparations to ascertain that their related substances are not exceeding the permitted pharmacopeial limits.


[Real-life efficacy and tolerability of methocarbamol in patients suffering from refractory muscle-related low/back pain - Results of a health care research project based on data from the German pain practice registry]

Michael A Überall, Oliver M D Emrich, Gerhard H H Müller-Schwefe
PMID: 29204951   DOI: 10.1007/s15006-017-0339-2

Abstract

Subacute, muscle-related low/back pain (L/BP) is known to be difficult to treat and frequently requires more specific causal-oriented treatments with agents improving the increased muscle tone. Currently, only methocarbamol is approved and available for the 1st-line treatment of patients with muscle-related L/BP in Germany - however, without sufficient data on longer lasting effects (> 1 week) in elsewhere refractory patients.
Noninterventional cohort study, based on anonymized routine data of the German pain practice registry; retrospective evaluation of patients with refractory L/BP, who first time received a treatment with methocarbamol between October 1st until December 31st, 2015, and who documented their response to treatment with the standardized and validated instruments of the German pain questionnaire over at least 4 weeks (n = 251 patients).
During the 4-week evaluation period, patients reported a highly significant and clinically relevant improvement of pain intensity (from 53.0 ± 10.5 to 19.0 ± 10.0 mm VAS), pain-related disability in daily life (mPDI: from 42.1 ± 12.5 to 15.5 ± 10.8) and quality of life (QLIP: from 18.6 ± 6.3 to 34.0 ± 5.5; all changes p < 0.001 vs. baseline). Corresponding 50% response rates were 81.7 (n = 205), 68.5 (n = 172) und 91.6 (n = 230) %. In parallel, lumbar mobility (measured with the Schober's test) improved from 10.7 ± 0.7 to 14.7 ± 0.7 cm (p < 0,001). Overall, seven patients recorded eight minor treatment-related adverse events, which all resolved spontaneously during treatment without any specific countermeasures.
Under the conditions of daily life, patients with elsewhere refractory L/BP reported a significant and clinically relevant improvement of pain intensity, pain-related disability and quality of life in response to a 4-week treatment with methocarbamol.


A Case of Catatonia in a Man With COVID-19

Marissa P Caan, Christopher T Lim, Mark Howard
PMID: 32605766   DOI: 10.1016/j.psym.2020.05.021

Abstract




Simultaneous voltammetric sensing of levodopa, piroxicam, ofloxacin and methocarbamol using a carbon paste electrode modified with graphite oxide and β-cyclodextrin

Anderson Martin Santos, Ademar Wong, Fernando Campanhã Vicentini, Orlando Fatibello-Filho
PMID: 30771008   DOI: 10.1007/s00604-019-3296-x

Abstract

A carbon paste electrode (CPE) was modified with graphite oxide (GrO) and β-cyclodextrin (CD) to obtain a sensor for simultaneous voltammetric determination of levodopa (LD), piroxicam (PRX), ofloxacin (OFX) and methocarbamol (MCB). The morphology, structure and electrochemical properties of the functionalized GrO were characterized by scanning electron microscopy, energy-dispersive X-ray spectroscopy, contact angle measurements and cyclic voltammetry. Under the optimal experimental conditions, the sensor is capable of detecting LD, PRX, OFX and MCB by square wave voltammetry (SWV) at working potentials of +0.40, +0.60, +1.03 and + 1.27 V (versus Ag/AgCl), respectively. Response is linear from 1.0 to 20 μM for LD, from 1.0 to 15 μM for PRX, from 1.0 to 20 μM for OFX, and from 1.0 to 50 μM for MCB. The respective limits of detection are 65, 105, 89 and 400 nM. The method was successfully applied to the simultaneous determination of LD, PRX, OFX and MCB in (spiked) real river water and synthetic urine samples, and the results were in agreement with those obtained using a spectrophotometric method, with recoveries close to 100%. Graphical abstract Schematic presentation of a novel electroanalytical method employing a carbon paste electrode modified with graphite oxide and β-cyclodextrin for the simultaneous determination of levodopa, piroxicam, ofloxacin and methocarbamol in urine and river water samples by square wave voltammetry.


Rapid transition from methadone to buprenorphine using naltrexone-induced withdrawal: A case report

Heather Burrell Ward, Brian S Barnett, Joji Suzuki
PMID: 30888254   DOI: 10.1080/08897077.2019.1573776

Abstract

Patients taking methadone for opioid use disorder may desire transition to buprenorphine for a number of reasons. However, the current recommended approach for this transition generally takes weeks to months as an outpatient, causing considerable discomfort to the patient and a heightened risk of relapse during the transition period.
We describe the case of a patient on methadone maintenance who was rapidly transitioned to buprenorphine because of her desire to not return to her methadone clinic. In order to rapidly transition the patient from methadone to buprenorphine, naltrexone was administered to precipitate acute opioid withdrawal, which was followed soon after by buprenorphine induction.
Rapid transition from methadone maintenance to buprenorphine can be accomplished in inpatients by precipitating acute withdrawal with naltrexone, providing an effective alternative for patients who cannot tolerate the typical protracted methadone taper required prior to buprenorphine induction as an outpatient.


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